molecular formula C9H8N2O3 B8564925 Methyl 5-cyano-3-methoxypicolinate

Methyl 5-cyano-3-methoxypicolinate

Cat. No. B8564925
M. Wt: 192.17 g/mol
InChI Key: SQAGMXPHGOIJMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09296734B2

Procedure details

In a 350-mL resealable vessel, Pd2dba3 (1.487 g, 1.623 mmol), dicyclohexyl(2′,6′-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine (1.444 g, 3.52 mmol), dicyanozinc (3.18 g, 27.1 mmol), and methyl 5-chloro-3-methoxypicolinate (step 1, 5.455 g, 27.1 mmol) were taken up in DMF (80 mL). The reaction mixture was purged with Argon and subsequently heated to 120° C. for 2 h. Upon cooling, the reaction mixture was concentrated under reduced pressure. The residue was filtered through Celite, and the filter cake was rinsed with 1% MeOH/DCM. The filtrate was concentrated under reduced pressure and the residue was purified by silica gel chromatography (33%-40% EtOAc/hexane) to afford the title compound as a white solid (4.51 g, 23.5 mmol, 87%)., MS m/z=193 [M+H]+. Calculated for C9H8N2O3: 192. 1H NMR in CDCl3 δ: 8.51 (d, 1H, J=1.6), 7.55 (d, 1H, J=1.6), 4.00 (s, 3H), 3.97 (s, 3H).
Quantity
1.444 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
5.455 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.487 g
Type
catalyst
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC)=CC=CC=2OC)CCCCC1.C([Zn][C:33]#[N:34])#N.Cl[C:36]1[CH:37]=[C:38]([O:46][CH3:47])[C:39]([C:42]([O:44][CH3:45])=[O:43])=[N:40][CH:41]=1>CN(C=O)C.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[C:41]([C:36]1[CH:37]=[C:38]([O:46][CH3:47])[C:39]([C:42]([O:44][CH3:45])=[O:43])=[N:34][CH:33]=1)#[N:40] |f:4.5.6.7.8|

Inputs

Step One
Name
Quantity
1.444 g
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC)C1CCCCC1
Name
Quantity
3.18 g
Type
reactant
Smiles
C(#N)[Zn]C#N
Name
Quantity
5.455 g
Type
reactant
Smiles
ClC=1C=C(C(=NC1)C(=O)OC)OC
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
1.487 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was purged with Argon
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The residue was filtered through Celite
WASH
Type
WASH
Details
the filter cake was rinsed with 1% MeOH/DCM
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (33%-40% EtOAc/hexane)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C(C(=NC1)C(=O)OC)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 23.5 mmol
AMOUNT: MASS 4.51 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.